Cas no 161814-49-9 (Amprenavir)

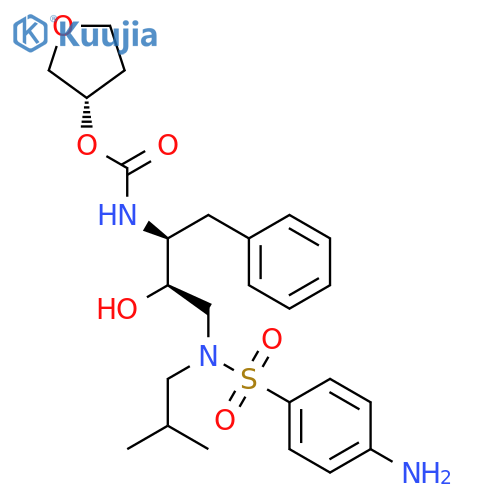

Amprenavir structure

商品名:Amprenavir

Amprenavir 化学的及び物理的性質

名前と識別子

-

- AMPRENAVIR

- KVX-478

- AGENERASE

- 141W94

- PROZEI

- 141W94, KVX-478, Agenerase, Prozei,

- Carbamic acid, (1S,2R)-3-(4-aminophenyl)sulfonyl(2-methylpropyl)amino-2-hydroxy-1-(phenylmethyl)propyl-, (3S)-tetrahydro-3-furanyl ester

- Angenerase

- Amprenavir & its intermediates(R&D)

- [(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

- Amprenavir (agenerase)

- Vertex

- Vertex VX478

- VX-478

- N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (3S)-tetrahydro-3-furanyl ester

- Carbamicacid,[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-,(3S)-tetrahydro-3-furanyl ester (9CI)

- Carbamic acid,[3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-,tetrahydro-3-furanyl ester, [3S-[3R*(1R*,2S*)]]-

- KVX 478

- Samprenavir

- VX 478

- Amprenavir(KVX-478)

- AMprenavir(agenerase)

- C25H35N3O6S

- Tetrahydro-3-furyl N-(3-(4-amino-N-isobutylbenzenesulfonamido)-1-benzyl-2-hydroxypropyl)carbamate

- 5S0W860XNR

- (3S)-Tetrahydro-3-furanyl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamate

- AMV

- Carbamic acid, ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-

- (3S)-Tetrahydro-3-furyl [(alphaS)-alpha-[(1R-1-hydroxy-2-(N1-isobutylsulfanilamido)ethyl]phenethyl]carbamate

- (S)-tetrahydrofuran-3-yl ((2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate

- 3ekp

- AMPRENAVIR [MI]

- Agenerase (TM)

- CS-1410

- AB01275534_02

- 3ekv

- (3S)-Tetrahydrofuran-3-yl (1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-benzyl-2-hydroxypropyl)carbamate

- 3nu6

- 3nuj

- SCHEMBL34151

- Amprenavir 100 microg/mL in Acetonitrile

- UNII-5S0W860XNR

- (3S)-tetrahydrofuran-3-yl [(2S,3R)-4-{[(4-aminophenyl)sulfonyl](2-methylpropyl)amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate

- MFCD00934214

- NCGC00159461-08

- 4-Amino-N-((2syn,3S)-2-hydroxy-4-phenyl-3-((S)-tetrahydrofuran-3-yloxycarbonylamino)-butyl)-N-isobuty lbenzene sulfonamide

- Amprenavir [USAN]

- AMPRENAVIR [WHO-DD]

- 3nu9

- D00894

- SR-05000001530-1

- GTPL12681

- DTXSID5046061

- (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-1-phenylbutan-2-yl]carbamate

- (3S)-tetrahydrofuran-3-yl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-benzyl-2-hydroxypropyl)carbamate

- NCGC00159461-07

- BDBM50215393

- Carbamic acid, ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-, (3S)-tetrahydro-3-furanyl ester & Hippeastrum hybrid agglutinin( HHA)

- AMPRENAVIR (MART.)

- AM84544

- NS00004082

- Amprenavir & alpha1-acid glycoprotein

- AMPRENAVIR [JAN]

- 3s45

- HHA & Amprenavir

- 3nu4

- 141 W94

- BCP9000297

- HY-17430

- J05AE05

- 1hpv

- SMR003885056

- YMARZQAQMVYCKC-OEMFJLHTSA-N

- AMPRENAVIR [VANDF]

- Amprenavirum

- NCGC00159461-02

- AMPRENAVIR [MART.]

- N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamic acid [(3S)-3-oxolanyl] ester

- Amprenavir (JAN/USAN/INN)

- Amprenavir [USAN:INN:BAN]

- APV & HSA

- (3S-(3R*(1R*,2S*)))-(3-(((4-Aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl) tetrahydro-3-furanyl carbamate

- 4-Amino-N-((2 syn,3S)-2-hydroxy-4-phenyl-3-((S)-tetrahydrofuran-3-yloxycarbonylamino)-butyl)-N-isobutyl-benzenesulfonamide

- C08086

- Carbamic acid, ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-, (3S)-tetrahydro-3-furanyl ester

- AMPRENAVIR [INN]

- EN300-123443

- SR-05000001530

- A810295

- VX478

- Carbamic acid, (3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-, tetrahydro-3-furanyl ester, (3S-(3R*(1S*,2R*)))-

- GNA & Amprenavir

- AKOS000280844

- AMPRENAVIR [EMA EPAR]

- (S)-tetrahydrofuran-3-yl (2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-ylcarbamate

- AB01275534-01

- CCG-269742

- DB00701

- 3nuo

- AS-30915

- Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-, (3S)-tetrahydro-3-furanyl ester

- BCP0726000051

- s1639

- (3S)-Tetrahydro-3-furyl ((alphaS)-alpha-((1R-1-hydroxy-2-(N(sup 1)-isobutylsulfanilamido)ethyl)phenethyl)carbamate

- 3nu3

- [(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-oxidanyl-1-phenyl-butan-2-yl]carbamate

- 3nu5

- MLS006011492

- 3s43

- Carbamic acid, (3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(-phenylmethyl)propyl)-, tetrahydro-3-furanyl ester, (3S-(3R*(1S*,2R*)))-

- APV & AAG

- 3sm2

- Agenerase (TN)

- DRG-0258

- 1t7j

- (3S)-TETRAHYDRO-3-FURYL ((alphaS)-alpha-((1R-1-HYDROXY-2-(N1-ISOBUTYLSULFANILAMIDO)ETHYL)PHENETHYL)CARBAMATE

- DTXCID3026061

- Z1551900491

- [(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-3-[(4-aminophenyl)sulfonyl-isobutyl-amino]-1-benzyl-2-hydroxy-propyl]carbamate

- HSDB 7157

- SW219687-1

- 161814-49-9

- AMPRENAVIR [HSDB]

- (3S)-tetrahydrofuran-3-yl [(1S,2R)-3-{[(4-aminophenyl)sulfonyl](2-methylpropyl)amino}-1-benzyl-2-hydroxypropyl]carbamate

- BIDD:GT0398

- (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl]carbamate

- AMPRENAVIR [ORANGE BOOK]

- {3-[(4-AMINO-BENZENESULFONYL)-ISOBUTYL-AMINO]-1-BENZYL-2-HYDROXY-PROPYL}-CARBAMIC ACID TETRAHYDRO-FURAN-3-YL ESTER

- Carbamic acid, ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-, (3S)-tetrahydro-3-furanyl ester & Galanthus nivalis agglutinin (GNA)

- HMS2090N10

- CHEBI:40050

- CHEMBL116

- EX-A6824B

- Q422198

- BRD-K47827687-001-02-2

- SBI-0653847.0001

- Amprenavir

-

- MDL: MFCD00934214

- インチ: 1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1

- InChIKey: YMARZQAQMVYCKC-OEMFJLHTSA-N

- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])(N(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]([H])([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(=O)O[C@]1([H])C([H])([H])OC([H])([H])C1([H])[H])O[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 505.22500

- どういたいしつりょう: 505.224657

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 35

- 回転可能化学結合数: 12

- 複雑さ: 745

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 140

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: オフホワイトからライトイエロー

- 密度みつど: 1.3

- ゆうかいてん: 72-74°C

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.61

- ようかいど: DMSO: soluble20mg/mL, clear

- PSA: 139.57000

- LogP: 4.45570

- 光学活性: [α]/D +8 to +12°, c = 0.5 in methanol

Amprenavir セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Amprenavir 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Amprenavir 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC7058-1 g |

Amprenavir |

161814-49-9 | >98% | 1g |

$1800.0 | 2022-03-01 | |

| Ambeed | A375111-50mg |

(S)-Tetrahydrofuran-3-yl ((2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate |

161814-49-9 | 98% | 50mg |

$171.0 | 2023-09-03 | |

| ChemScence | CS-1410-25mg |

Amprenavir |

161814-49-9 | 99.58% | 25mg |

$297.0 | 2022-04-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124983-100mg |

Amprenavir |

161814-49-9 | ≥97% | 100mg |

¥1874.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124983-500mg |

Amprenavir |

161814-49-9 | ≥97% | 500mg |

¥6429.90 | 2023-09-04 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6388-25 mg |

Amprenavir |

161814-49-9 | 99.79% | 25mg |

¥1938.00 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022461-50mg |

Amprenavir,97% |

161814-49-9 | 97% | 50mg |

¥1052 | 2024-05-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124983-5mg |

Amprenavir |

161814-49-9 | ≥97% | 5mg |

¥308.90 | 2023-09-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022461-5mg |

Amprenavir,97% |

161814-49-9 | 97% | 5mg |

¥1825 | 2024-05-25 | |

| S e l l e c k ZHONG GUO | S1639-5mg |

Amprenavir (VX-478) |

161814-49-9 | 99.59% | 5mg |

¥647.01 | 2023-09-16 |

Amprenavir 関連文献

-

Brijesh Kumar,Mushtaq A. Aga,Abdul Rouf,Bhahwal A. Shah,Subhash C. Taneja RSC Adv. 2014 4 17206

-

Yutaka Honda,Satoshi Katayama,Mitsuhiko Kojima,Takayuki Suzuki,Naomi Kishibata,Kunisuke Izawa Org. Biomol. Chem. 2004 2 2061

-

Rui-Ge Wang,Hong-Xing Zhang,Qing-Chuan Zheng Phys. Chem. Chem. Phys. 2020 22 4464

-

Riccardo Zanni,Maria Galvez-Llompart,Jorge Galvez New J. Chem. 2021 45 8654

-

Riccardo Zanni,Maria Galvez-Llompart,Jorge Galvez New J. Chem. 2021 45 8654

161814-49-9 (Amprenavir) 関連製品

- 635728-49-3(Darunavir ethanolate)

- 206361-99-1(Darunavir)

- 1130635-75-4(Hydroxy Darunavir)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

atkchemica

(CAS:161814-49-9)Amprenavir

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:161814-49-9)Amprenavir

清らかである:99%/99%

はかる:250mg/1g

価格 ($):255.0/672.0